Anecortave acetate is a synthetic cortisene, specifically an angiostatic steroid, developed for its potential to inhibit the growth of new blood vessels (angiogenesis). [, ] It is a novel compound designed to retain the anti-angiogenic properties of cortisol while minimizing typical steroid-associated side effects. [, ] Anecortave acetate has been investigated primarily for its potential in treating ocular diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration (AMD) and retinoblastoma. [, , , , , , , , , , ]
Anecortave acetate can be synthesized through several methods:
These methods emphasize the structural modifications that confer the desired antiangiogenic properties while eliminating unwanted side effects typically associated with corticosteroids.
The molecular formula of anecortave acetate is , with a molar mass of approximately . The structural modifications from cortisol include:
These changes result in a unique structural configuration that enhances its bioavailability and antiangiogenic activity without typical glucocorticoid effects .
Anecortave acetate undergoes specific chemical reactions that are crucial for its function as an angiogenesis inhibitor:
Moreover, it stimulates the production of plasminogen activator inhibitor-1, further contributing to its antiangiogenic effects by preventing proteolysis required for cellular migration.
The mechanism by which anecortave acetate exerts its effects involves several key processes:
Anecortave acetate exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a depot suspension for ocular administration .
Anecortave acetate has been primarily investigated for its potential applications in ophthalmology:
Despite promising results in clinical trials, development was halted in 2008 due to unmet regulatory requirements, leaving anecortave acetate unavailable for therapeutic use at present .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3